

electronic band structure of Cr₂NiO₄

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Compound of Interest

Compound Name: Chromium nickel oxide (Cr₂NiO₄)

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An In-depth Technical Guide to the Electronic Band Structure of Cr₂NiO₄

Abstract

Chromium(III) nickel(II) oxide (Cr₂NiO₄) is a fascinating member of the spinel family of oxides, exhibiting complex interplay between its structural, magnetic, and electronic properties. As a material with partially filled d-orbitals on both cation sites, it is classified as a strongly correlated electron system. This guide provides a comprehensive overview of the electronic band structure of Cr₂NiO₄, summarizing key quantitative data, detailing experimental and computational methodologies for its characterization, and visualizing the fundamental relationships and workflows involved in its study. This document is intended for researchers and scientists in materials science, condensed matter physics, and chemistry.

Introduction

Spinel oxides, with the general formula AB₂O₄, are a cornerstone of materials science due to their diverse and tunable properties, including high-temperature stability and rich magnetic phase diagrams. In the case of Cr₂NiO₄, the divalent Ni²⁺ ions typically occupy the tetrahedral (A) sites, and the trivalent Cr³⁺ ions occupy the octahedral (B) sites, resulting in a normal spinel structure.

At high temperatures, Cr₂NiO₄ adopts a cubic spinel structure. However, upon cooling, it undergoes a cooperative Jahn-Teller distortion associated with the tetrahedrally coordinated Ni²⁺ (d⁸) ions, leading to a structural phase transition from cubic to tetragonal (space group I4₁/amd) at approximately 310 K.^[1] This transition is also linked to orbital ordering.^[1] Upon further cooling, it exhibits a transition to a ferrimagnetic state with a Néel temperature (T_N) that

varies between 63 K and 73 K depending on synthesis conditions.[1] This magnetic ordering is accompanied by a further structural distortion to an orthorhombic phase (space group Fddd).[2] These intricate couplings between the lattice, orbital, and spin degrees of freedom are directly reflected in its electronic structure.

Quantitative Data Summary

The key structural, magnetic, and electronic parameters for Cr₂NiO₄ are summarized in the tables below for easy comparison.

Table 1: Crystallographic Data for Cr₂NiO₄

Property	Tetragonal Phase (at 100 K)	Orthorhombic Phase (at 15 K)
Crystal System	Tetragonal	Orthorhombic
Space Group	I4 ₁ /amd	Fddd
Lattice Constant a	~5.75 Å (derived)	8.171 Å
Lattice Constant b	~5.75 Å (derived)	8.184 Å
Lattice Constant c	8.46 Å (derived)	8.563 Å
Reference	[2]	[2]

Note: Lattice parameters for the tetragonal phase were derived from low-temperature orthorhombic data for comparison, as room temperature values can vary. The Materials Project also reports a computationally derived monoclinic structure (C2/m) under standard conditions. [3]

Table 2: Magnetic and Electronic Properties of Cr₂NiO₄

Property	Value	Reference
Orbital Ordering Temperature (TOO)	~310 K	[1]
Néel Temperature (TN)	63 - 73 K	[1]
Spin Ordering Temperature (Ts)	~31 K	[1]
Magnetic Ordering	Ferrimagnetic	[2]
Optical Band Gap (Eg)	2.7 eV	[4]

Electronic Band Structure

Direct calculations of the electronic band structure and density of states (DOS) for Cr₂NiO₄ are not widely available in the literature. However, based on experimental data and the general understanding of transition metal oxides, a clear picture of its electronic properties can be established.

Experimentally, Cr₂NiO₄ synthesized via a sol-gel technique has been shown to be a semiconductor with an optical band gap of 2.7 eV.[4] This value is critical for understanding its electronic transitions and potential applications in photocatalysis or optoelectronics.

The electronic structure is dominated by the O 2p orbitals and the Ni 3d and Cr 3d orbitals.

- **Valence Band:** The upper part of the valence band is expected to be formed by a strong hybridization of O 2p states with the occupied 3d states of both Ni²⁺ (d⁸ configuration in tetrahedral coordination) and Cr³⁺ (d³ configuration in octahedral coordination).
- **Conduction Band:** The lower part of the conduction band is primarily composed of the unoccupied 3d states of the transition metal cations.
- **Correlation Effects:** Due to the partially filled d-orbitals of nickel and chromium, Cr₂NiO₄ is a strongly correlated system. The on-site Coulomb repulsion (Hubbard U) for the 3d electrons plays a significant role in its electronic structure, localizing the d-electrons and contributing to the opening of the band gap. Standard density functional theory (DFT) calculations within the

generalized gradient approximation (GGA) often fail to accurately predict the band gap in such materials, necessitating the use of methods like GGA+U.[\[5\]](#)[\[6\]](#)

Experimental and Computational Protocols

Experimental Protocols

A. Polycrystalline Synthesis (Solid-State Reaction)

This protocol is based on the method described for preparing spinel chromites.[\[1\]](#)

- **Precursor Preparation:** High-purity nickel(II) oxide (NiO) and chromium(III) oxide (Cr₂O₃) powders are used as starting materials.
- **Mixing:** The powders are mixed in a stoichiometric ratio (1:1 molar ratio of NiO to Cr₂O₃). The mixture is thoroughly ground in an agate mortar with a pestle, often using a medium like acetone or ethanol to ensure homogeneity.
- **Calcination:** The resulting powder mixture is pressed into pellets.
- **Sintering:** The pellets are subjected to a high-temperature heat treatment. A typical procedure involves sintering in air at temperatures ranging from 1100°C to 1350°C for several hours (e.g., 12-24 hours).[\[2\]](#) To ensure complete reaction and homogeneity, the sample may be cooled, re-ground, pelletized, and sintered again. The synthesis atmosphere can impact cation stoichiometry and resulting magnetic properties.[\[1\]](#)
- **Cooling:** The sample is slowly cooled to room temperature to minimize thermal stress and defects.

B. Crystal Structure Characterization (X-ray Diffraction)

- **Sample Preparation:** A small amount of the sintered Cr₂NiO₄ powder is finely ground to ensure random crystal orientation. The powder is then mounted onto a sample holder.
- **Data Collection:** Powder X-ray diffraction (XRD) patterns are collected using a diffractometer, typically with Cu K α radiation ($\lambda = 1.5406 \text{ \AA}$). Data is collected over a wide 2θ range (e.g., 10° to 80°) with a small step size.

- **Phase Identification:** The obtained diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to confirm the formation of the single-phase spinel structure.
- **Rietveld Refinement:** For detailed structural analysis, the experimental XRD pattern is analyzed using the Rietveld method. This full-profile fitting technique refines structural parameters such as lattice constants, atomic positions, and site occupancies by minimizing the difference between the observed and calculated diffraction patterns.

Computational Protocol (DFT+U)

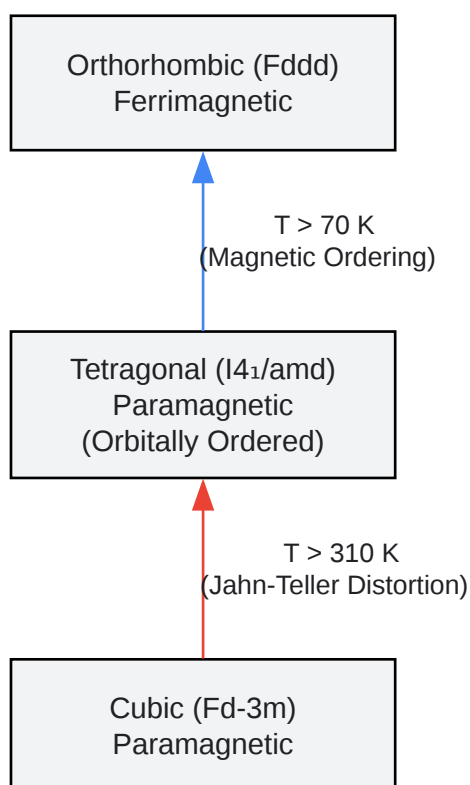
This section outlines a typical ab initio workflow for calculating the electronic structure of Cr₂NiO₄ using the DFT+U method, as is standard for correlated transition metal oxides.^[7]

- **Structure Definition:** An initial crystal structure of Cr₂NiO₄ (e.g., the experimentally determined tetragonal I4₁/amd structure) is defined as the input.
- **Functional Selection:** The Generalized Gradient Approximation (GGA), often with the Perdew-Burke-Ernzerhof (PBE) functional, is chosen. To account for strong electron correlation in the Ni and Cr 3d orbitals, a Hubbard U correction is added (GGA+U).
- **Parameter Selection:** Effective U values for Ni and Cr are chosen based on literature values for similar oxides or determined ab initio.^[5] For instance, U values for Cr are typically around 3.5-4.0 eV, and for Ni, around 5.0-6.0 eV.
- **Self-Consistent Field (SCF) Calculation:** A static SCF calculation is first performed on a uniform k-point grid (Monkhorst-Pack mesh) to obtain the ground-state charge density.
- **Non-SCF Calculations:**
 - **Density of States (DOS):** A non-SCF calculation is run on a denser k-point grid using the charge density from the SCF step to obtain an accurate total and projected density of states.
 - **Band Structure:** A final non-SCF calculation is performed along a path of high-symmetry points in the Brillouin zone to determine the electronic band structure.

- Analysis: The output is analyzed to determine the band gap, the nature of the gap (direct or indirect), and the orbital contributions to the valence and conduction bands from the projected DOS.

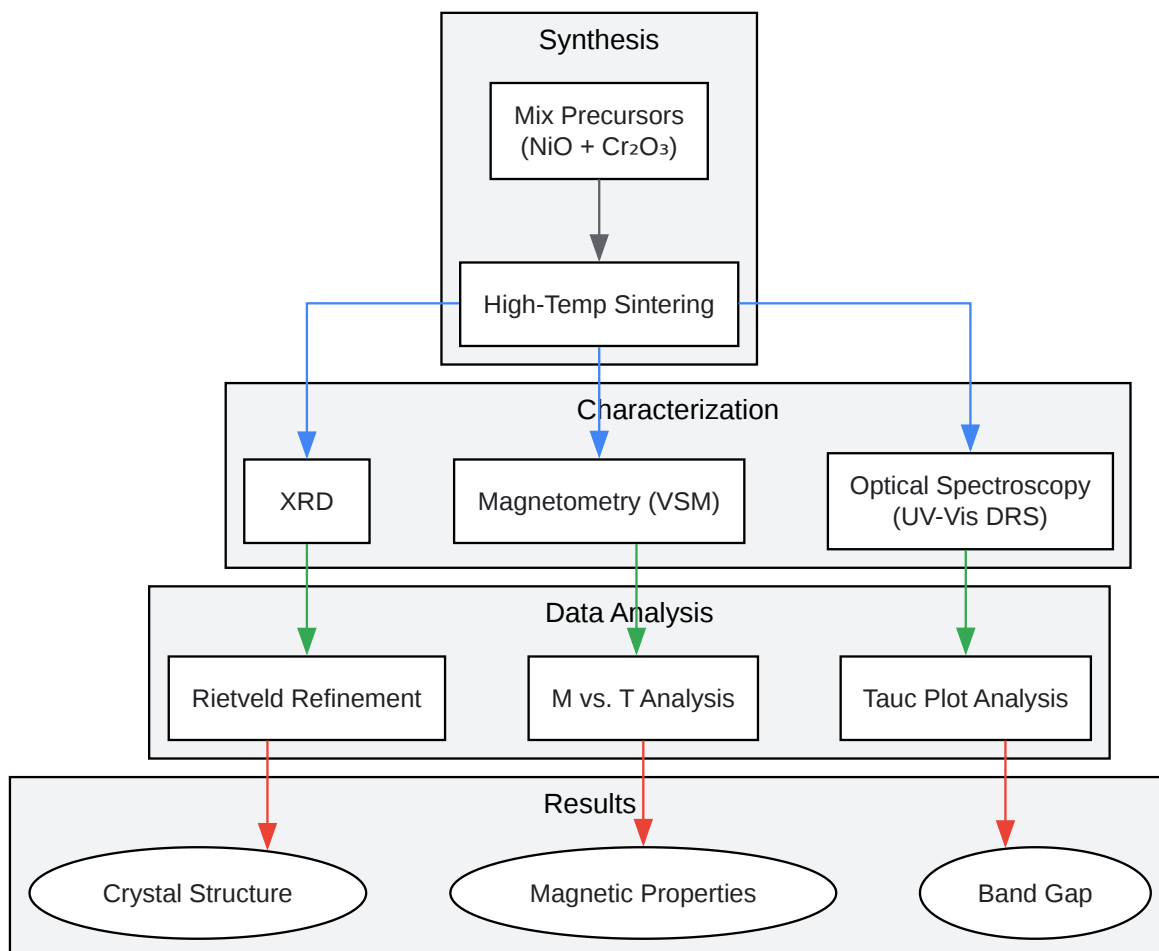
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows for the study of Cr₂NiO₄.



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Caption: Structural phase transitions of Cr₂NiO₄ as a function of temperature.



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Caption: Experimental workflow for synthesis and characterization of Cr₂NiO₄.

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